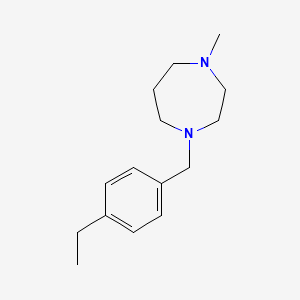

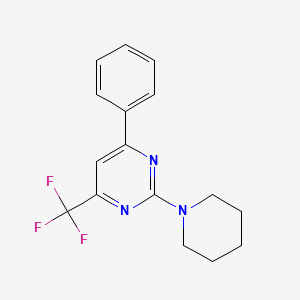

![molecular formula C19H14N6O B5658662 2-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5658662.png)

2-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives often involves multi-step reactions starting from suitable precursors. For example, Zhou et al. (2014) discussed the development of a tracer for mapping cerebral adenosine A2A receptors (A2ARs) with PET, involving complex synthesis routes to achieve high specificity and purity (Zhou et al., 2014). The process showcases the intricate synthesis strategies employed in creating specific derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine for biological applications.

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives is characterized by a fused ring system that provides a scaffold for adenosine receptor affinity. The structural modifications at various positions of the core structure, including the 7-phenyl and 4-methoxyphenyl groups, play a crucial role in determining the binding affinity and selectivity towards adenosine receptor subtypes, as explored by Baraldi et al. (1996) and others (Baraldi et al., 1996).

Chemical Reactions and Properties

The core structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine allows for various chemical reactions, primarily aiming at modifying the substituents to enhance receptor selectivity and pharmacological properties. The chemical reactivity is significantly influenced by the presence of functional groups that facilitate further derivatization, as demonstrated in the synthesis of highly selective A2A adenosine receptor antagonists (Baraldi et al., 1994).

Physical Properties Analysis

The physical properties of these derivatives, including solubility and crystallinity, are crucial for their application in drug development. Modifications in the molecular structure can significantly affect these properties, influencing bioavailability and drug delivery strategies. Studies like those conducted by Abdelhamid et al. (2016) explore the synthesis of related compounds under solvent-free conditions, highlighting the importance of physical properties in the development of pharmaceutical agents (Abdelhamid et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are pivotal for their pharmacological activity. The electron-donating and withdrawing effects of substituents such as the 4-methoxyphenyl and 7-phenyl groups influence the overall electronic distribution within the molecule, affecting its interaction with biological targets. Research by Nagamatsu and Fujita (1999) on xanthine oxidase inhibitors showcases the exploration of chemical properties to identify potential therapeutic agents (Nagamatsu & Fujita, 1999).

Wissenschaftliche Forschungsanwendungen

PET Imaging and Neuroreceptor Mapping

2-(4-Methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied for their potential in Positron Emission Tomography (PET) imaging. In particular, a derivative known as [11C]Preladenant was developed to map cerebral adenosine A2A receptors (A2ARs), which are significant in various neurological disorders. The synthesis of [11C]Preladenant achieved high specific activity and purity, and its distribution in the brain was consistent with known A2AR distribution, particularly in the striatum. This suggests its potential as a suitable tracer for A2AR in PET imaging (Zhou et al., 2014).

Antagonism of Adenosine Receptors

Another significant application of this compound class is as adenosine receptor antagonists. A range of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines were prepared and evaluated for their activity as adenosine A2a receptor antagonists. One such compound, SCH 58261, was identified as a potent and selective adenosine A2a antagonist. This discovery highlights the potential use of these compounds in conditions where modulation of adenosine receptors is beneficial, such as in some cardiovascular and neurological disorders (Baraldi et al., 1994).

Potential in Acetylcholinesterase Inhibition

Research has also explored the utility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's disease. Newly synthesized derivatives displayed significant anti-acetylcholinesterase activities, indicating their potential in the treatment of Alzheimer's or other neurodegenerative diseases (Romdhane et al., 2016).

Xanthine Oxidase Inhibition

A series of biphenyl-substituted fused 1,2,4-triazoles, including pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, were synthesized as potential xanthine oxidase inhibitors. Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition is crucial in treating gout and related conditions. These compounds showed promise as a new class of xanthine oxidase inhibitors, demonstrating their potential therapeutic application in conditions related to purine metabolism disorders (Shurrab et al., 2013).

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O/c1-26-15-9-7-13(8-10-15)17-22-19-16-11-21-25(14-5-3-2-4-6-14)18(16)20-12-24(19)23-17/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTZIFBVISVGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5658580.png)

![8-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5658584.png)

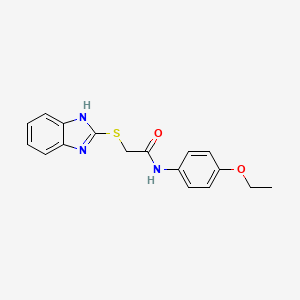

![N-ethyl-2-isopropyl-4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B5658610.png)

![N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide](/img/structure/B5658615.png)

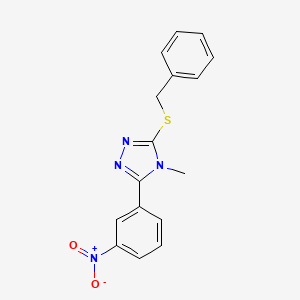

![1-(5-methoxy-2-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5658642.png)

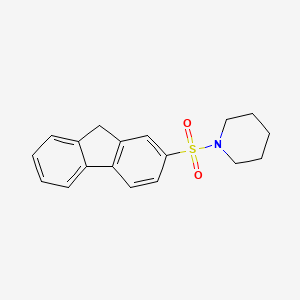

![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)

![N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)

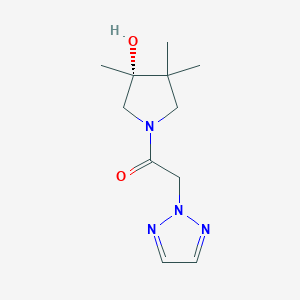

![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5658684.png)